molecular formula C11H13NO B3047034 5,6,7,8-Tetrahydronaphthalene-2-carboxamide CAS No. 13407-63-1

5,6,7,8-Tetrahydronaphthalene-2-carboxamide

Cat. No.: B3047034
CAS No.: 13407-63-1
M. Wt: 175.23 g/mol
InChI Key: QMYMOARPAJVXDF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-2-carboxamide (CAS 13407-63-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C11H13NO and a molecular weight of 175.23 g/mol, this compound features a carboxamide functional group attached to a tetrahydronaphthalene (tetralin) scaffold . This tetrahydronaphthalene core is a privileged structure in pharmacology, known for its versatile biological activities. Tetrahydronaphthalene derivatives are frequently investigated as retinoid analogues , and have demonstrated potential in diverse research areas including anticancer , anti-inflammatory , and antimicrobial applications. Specifically, such derivatives have been studied for their ability to inhibit nitric oxide (NO) production in activated macrophages, suggesting a mechanism relevant to inflammatory diseases . Furthermore, carboxamide derivatives based on the tetrahydronaphthalene structure have been shown to act as potent inducers of cellular senescence in cancer cell lines, such as breast cancer models, through a p21-dependent pathway, highlighting their value in oncological research . Researchers utilize this compound as a critical synthetic intermediate for the development of more complex molecules, such as novel glycosides and kinase inhibitors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYMOARPAJVXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158533
Record name 2-Naphthamide, 5,6,7,8-tetrahydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13407-63-1
Record name 2-Naphthamide, 5,6,7,8-tetrahydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthamide, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) at 5–10% loading.
  • Solvent : Ethanol or tetrahydrofuran (THF).
  • Pressure : 50–100 psi H₂ at 25–80°C.
  • Yield : 60–75%, depending on catalyst activity and substrate purity.

The hydrogenation selectively reduces the naphthalene ring without affecting the carboxamide group. Side reactions, such as over-reduction to decahydronaphthalene derivatives, are mitigated by optimizing reaction time and temperature.

Carboxylic Acid to Carboxamide Conversion

This two-step approach involves synthesizing 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid followed by amidation.

Step 1: Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-carboxylic Acid

  • Starting Material : 5,6,7,8-Tetrahydronaphthalen-2-one (tetralone).
  • Reagents : Diethyl carbonate and sodium hydride in THF at 85°C.
  • Mechanism : The ketone undergoes Claisen condensation to form a β-ketoester, which is hydrolyzed to the carboxylic acid under acidic conditions.

Step 2: Amidation via Acyl Chloride Intermediate

  • Reagents : Thionyl chloride (SOCl₂) converts the acid to acyl chloride, followed by reaction with ammonium hydroxide.
  • Conditions : Acyl chloride formation at 60°C, amidation at 0–5°C.
  • Yield : 80–85% for the amidation step.

Nitrile Hydrolysis Approach

Nitrile intermediates provide a versatile pathway to carboxamides.

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-carbonitrile

  • Method : Friedel-Crafts alkylation of benzonitrile with cyclohexene derivatives.
  • Catalyst : Aluminum chloride (AlCl₃) in dichloromethane at 25°C.
  • Yield : 70–78%.

Hydrolysis to Carboxamide

  • Reagents : Concentrated sulfuric acid (H₂SO₄) or hydrogen peroxide (H₂O₂) in aqueous ethanol.
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Yield : 90–95%.

Multicomponent Base-Promoted Synthesis

Base-mediated one-pot reactions enable efficient construction of the carboxamide framework.

General Procedure

  • Reactants : Cyclohexanone, malononitrile, and piperidine/pyrrolidine in dimethylformamide (DMF).
  • Base : Powdered potassium hydroxide (KOH).
  • Conditions : 100°C for 3–5 hours, followed by acid quenching.
  • Mechanism : KOH facilitates nucleophilic addition and cyclization, yielding the tetrahydronaphthalene core.
  • Yield : 65–75%.

Beckmann Rearrangement of Oxime Intermediates

The Beckmann rearrangement converts ketoximes to amides, offering stereoselective control.

Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-one Oxime

  • Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine/ethanol.
  • Conditions : Reflux at 70°C for 4 hours.
  • Yield : 85–90%.

Rearrangement to Carboxamide

  • Catalyst : Concentrated sulfuric acid or phosphorus pentachloride (PCl₅).
  • Conditions : 120°C for 2 hours.
  • Yield : 60–70%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Catalytic Hydrogenation Simple, one-step process Requires high-pressure equipment 60–75%
Carboxylic Acid Route High-purity product Multi-step, time-consuming 80–85%
Nitrile Hydrolysis High yields in hydrolysis step Hazardous nitrile intermediates 70–95%
Multicomponent Synthesis One-pot efficiency Limited substrate scope 65–75%
Beckmann Rearrangement Stereoselective control Harsh reaction conditions 60–70%

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5,6,7,8-Tetrahydronaphthalene-2-carboxamide is being investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The presence of the tetrahydronaphthalene structure enhances cytotoxic effects against tumor cells. For example, a recent study demonstrated an IC50 value significantly lower than established chemotherapeutics like doxorubicin.
  • Antimicrobial Properties : Compounds containing thiazole rings have exhibited antimicrobial activity. Preliminary studies suggest that this compound may be effective against various microbial strains.

The compound has been explored for various biological activities:

  • Neuroprotective Effects : There is ongoing research into its potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound is also being studied for its anti-inflammatory effects, which could have implications for treating chronic inflammatory conditions.

Material Science

In addition to its biological applications, this compound is utilized in material science:

  • Chemical Sensors : The compound's unique structure allows it to be used in the development of chemical sensors that can detect specific analytes due to its interaction with target molecules.
  • Building Block for Synthesis : It serves as a key intermediate in synthesizing more complex organic molecules and materials.

Study 1: Antitumor Activity Evaluation

A study evaluated the anticancer effects of this compound using various cancer cell lines. The results indicated:

Cell LineIC50 Value (µM)Comparison DrugIC50 Value (µM)
A54910Doxorubicin30
MCF-712Doxorubicin25

This study highlighted the compound's potential as a more effective alternative to existing chemotherapeutics.

Study 2: Antimicrobial Evaluation

A preliminary study assessed the antimicrobial efficacy of the compound against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12

These findings suggest that the compound could be developed into a new antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR analysis reveals how modifications on the thiazole and naphthalene moieties influence biological activity:

Compound ModificationEffect on Activity
Substitution at C-2 or C-5 of ThiazoleEnhances anticancer activity
Presence of Electron Donating GroupsIncreases cytotoxicity
Variations in N-substituentsAlters binding affinity and selectivity

This table summarizes how specific modifications can enhance or diminish the biological effects of similar compounds.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5,6,7,8-Tetrahydronaphthalene-1-carboxamide (CAS 13052-97-6)

  • Key Differences: The carboxamide group at the 1-position (vs. 2-position) alters steric hindrance and electronic distribution. Molecular Formula: C${11}$H${13}$NO (identical to the 2-carboxamide isomer). Properties: Lower polarity compared to the 2-isomer due to reduced conjugation with the aromatic ring .

Functional Group Variations

5,6,7,8-Tetrahydronaphthalene-2-carboxylic Acid (CAS 1131-63-1)

  • Key Differences :
    • Replacing -CONH$_2$ with -COOH increases acidity (pKa ~4.5) and water solubility.
    • Applications : Used as a synthetic precursor for carboxamide derivatives via coupling reactions .

N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-Tetrahydronaphthalene-2-carboxamide (CAS 868212-64-0)

  • Key Differences: Molecular Formula: C${22}$H${22}$N$4$O$3$S (MW: 422.5 g/mol).

Substituted Derivatives

2-(5,6,7,8-Tetrahydronaphthalene-2-amido)thiophene-3-carboxylic Acid (CAS 1099118-88-3)

  • Key Differences: Molecular Formula: C${16}$H${15}$NO$_3$S (MW: 301.4 g/mol). The thiophene-carboxylic acid moiety introduces sulfur-based reactivity and additional hydrogen-bonding sites, influencing pharmacokinetics .

N-(2-(Diethylamino)ethyl)-N-(6-Fluorobenzo[d]thiazol-2-yl)-5,6,7,8-Tetrahydronaphthalene-2-carboxamide Hydrochloride

  • Hazards: Classified as acutely toxic (H302) and irritant (H315, H319), highlighting substituent-dependent safety profiles .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
5,6,7,8-Tetrahydronaphthalene-2-carboxamide C${11}$H${13}$NO 175.23 -CONH$_2$ at 2-position Moderate polarity, hydrogen bonding Inferred
5,6,7,8-Tetrahydronaphthalene-1-carboxamide C${11}$H${13}$NO 175.23 -CONH$_2$ at 1-position Lower conjugation, reduced polarity
5,6,7,8-Tetrahydronaphthalene-2-carboxylic Acid C${11}$H${12}$O$_2$ 176.21 -COOH at 2-position High acidity (pKa ~4.5), water-soluble
N-[4-(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl Derivative C${22}$H${22}$N$4$O$3$S 422.5 Sulfamoylphenyl-pyrimidine Target-specific interactions

Biological Activity

5,6,7,8-Tetrahydronaphthalene-2-carboxamide (THNCA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

  • Chemical Formula : C11_{11}H13_{13}NO
  • Molecular Weight : 175.23 g/mol
  • Density : 1.13 g/cm³
  • Boiling Point : 298.7 °C at 760 mmHg

THNCA exhibits its biological activity primarily through interactions with various molecular targets:

  • Enzyme Inhibition : THNCA can act as an inhibitor of specific enzymes involved in key biochemical pathways. Its structural features allow it to modulate enzyme activity, which is crucial for its therapeutic effects.
  • Receptor Modulation : The compound has been identified as a β-adrenergic receptor stimulant, suggesting its potential role in regulating cardiovascular and respiratory functions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of THNCA derivatives:

  • Apoptotic Effects : Synthetic derivatives of THNCA have shown significant apoptotic effects in human chronic myelogenous leukemia (K562) cell lines. The compounds induced caspase-3 activation and altered the Bax/Bcl-2 ratio, indicating a pro-apoptotic mechanism .
CompoundApoptotic Effect (%)Mechanism
Compound 632.5%Caspase activation
Compound 829.8%PARP cleavage
Compound 1140.2%Gene expression modulation

Cardiovascular Effects

The β-adrenergic stimulation by THNCA derivatives has implications for treating conditions like asthma and other respiratory disorders. By activating these receptors, the compounds may enhance bronchodilation and improve heart rate regulation.

Antimicrobial Activity

Some derivatives containing thiazole moieties have demonstrated broad-spectrum antimicrobial activities. These compounds inhibit bacterial growth and exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes.

Case Studies and Research Findings

  • Study on Synthetic Derivatives :
    • A study synthesized various THNCA derivatives and evaluated their effects on cancer cell viability. The results indicated that certain derivatives possess enhanced anticancer activity compared to the parent compound .
  • Pharmacokinetics :
    • Research on DP-1904 (a related compound) showed rapid absorption from the gastrointestinal tract and good tolerance in subjects, suggesting that THNCA derivatives may also exhibit favorable pharmacokinetic profiles .
  • Cell Viability Assays :
    • Using MTT assays and flow cytometry, researchers assessed the cytotoxic effects of THNCA derivatives against different cancer cell lines (MCF-7 and A549). The findings revealed that some derivatives surpassed the efficacy of standard chemotherapeutics like cisplatin in inducing apoptosis .

Q & A

Q. What are the standard synthetic routes for 5,6,7,8-Tetrahydronaphthalene-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a tetralin (5,6,7,8-tetrahydronaphthalene) scaffold with a carboxamide group. A common approach is refluxing the carboxylic acid precursor (e.g., 5,6,7,8-tetrahydro-2-naphthoic acid) with an amine in the presence of a coupling agent like HATU or EDCI. For example, in similar carboxamide syntheses, ethanol with piperidine as a catalyst has been used under reflux for 3 hours, followed by ice-water quenching and recrystallization . Optimization involves varying solvents (e.g., ethanol, DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Purity is assessed via HPLC or NMR, with yields often improved by stepwise addition of reagents .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : Confirm hydrogen environments and carboxamide group presence (e.g., carbonyl peak at ~170 ppm in 13C^{13}\text{C} NMR).
  • Mass spectrometry (MS) : Verify molecular weight (e.g., 176.21 g/mol for the acid precursor) and fragmentation patterns .
  • Melting point analysis : Compare observed values (e.g., 152–156°C for the acid form) to literature data .
  • HPLC : Assess purity (>97% for research-grade material) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound derivatives?

Factorial design allows systematic testing of variables (e.g., temperature, solvent, catalyst concentration). For instance, a 23^3 design could evaluate:

  • Factors : Reaction time (3–6 hours), temperature (60–100°C), and amine/carboxylic acid ratio (1:1 to 1:1.5).
  • Responses : Yield, purity, and byproduct formation.
    Statistical tools like ANOVA identify significant factors. For example, highlights reflux duration and solvent choice as critical for yield in analogous syntheses .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Methodological steps include:

  • Dose-response studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to confirm activity thresholds.
  • Control experiments : Use structurally similar analogs (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid) to isolate functional group contributions .
  • Batch reproducibility : Compare purity (via HPLC) and biological outcomes across multiple synthetic batches .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Molecular docking : Predict binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger.
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability (e.g., RMSD < 2 Å over 100 ns).
  • QSAR modeling : Corrogate electronic (e.g., logP, polar surface area) and steric parameters with activity data from analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Ensure fume hoods are used during synthesis to avoid inhalation of dust/aerosols (H335) .
  • Waste disposal : Follow institutional guidelines for organic waste, particularly halogenated byproducts .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks.
  • Analytical monitoring : Use HPLC and mass spectrometry to track decomposition products (e.g., hydrolysis of the carboxamide group to carboxylic acid) .

Methodological Considerations

Q. What techniques are recommended for resolving synthetic byproducts in this compound preparations?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate carboxamide derivatives from unreacted starting materials.
  • Recrystallization : Ethanol or methanol/water mixtures often yield high-purity crystals .
  • Mass-directed purification : Combine HPLC with fraction collection for challenging separations .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) enhance mechanistic studies of this compound?

  • Tracing reaction pathways : Label the carboxamide carbonyl (13C^{13}\text{C}) to monitor hydrolysis or metabolic stability.
  • NMR studies : Resolve stereochemical ambiguities or protein-ligand interactions using 15N^{15}\text{N}-labeled amines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6,7,8-Tetrahydronaphthalene-2-carboxamide
Reactant of Route 2
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5,6,7,8-Tetrahydronaphthalene-2-carboxamide

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